![molecular formula C13H7BrF2O B14766236 4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Bromination and Fluorination: The biphenyl structure is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
4-Bromo-3,5-difluoroanisole: Similar in structure but with a methoxy group instead of an aldehyde.
4-Bromo-3,5-difluoro-1,1’-biphenyl: Lacks the aldehyde functional group.
Uniqueness: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde group, making it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C13H7BrF2O |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
4-(4-bromo-3,5-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-13-11(15)5-10(6-12(13)16)9-3-1-8(7-17)2-4-9/h1-7H |
InChI Key |
YZTFZRNOVLIZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C(=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
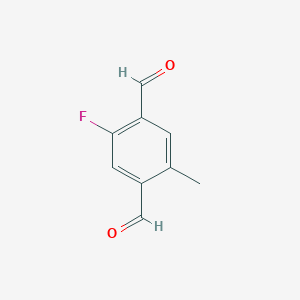
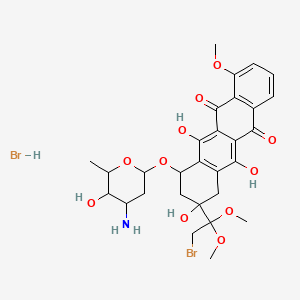
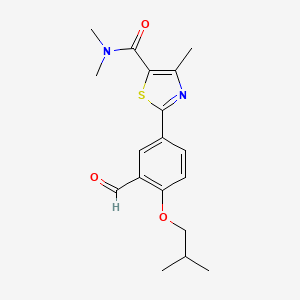
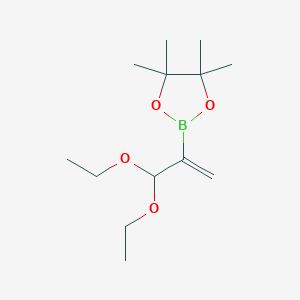
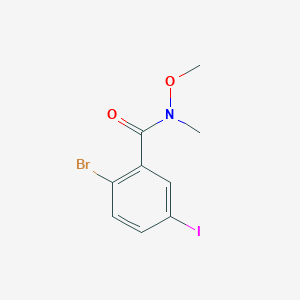
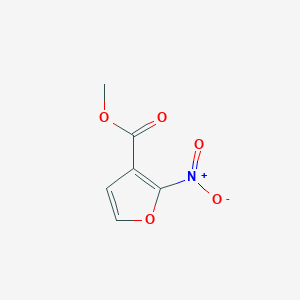
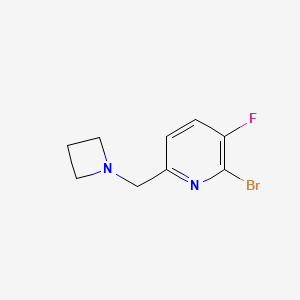
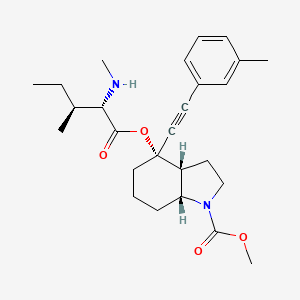

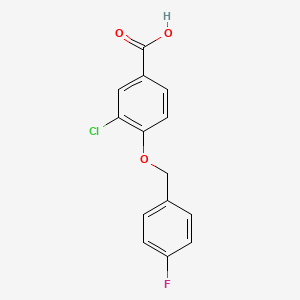
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
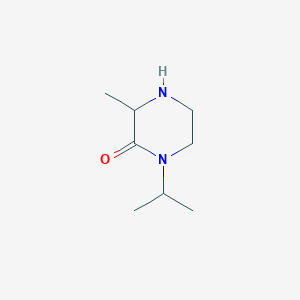
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
